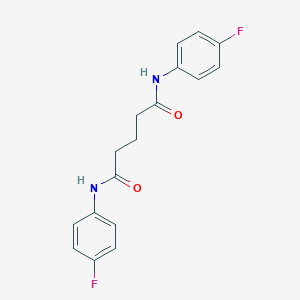

N,N'-bis(4-fluorophenyl)pentanediamide

Description

N,N'-bis(4-fluorophenyl)pentanediamide is a diamide derivative featuring a pentanedioic acid backbone flanked by two 4-fluorophenyl groups. Structural confirmation typically relies on ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in related bis-phenyl diamides . The fluorine substituents likely enhance metabolic stability and influence intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C17H16F2N2O2 |

|---|---|

Molecular Weight |

318.32g/mol |

IUPAC Name |

N,N'-bis(4-fluorophenyl)pentanediamide |

InChI |

InChI=1S/C17H16F2N2O2/c18-12-4-8-14(9-5-12)20-16(22)2-1-3-17(23)21-15-10-6-13(19)7-11-15/h4-11H,1-3H2,(H,20,22)(H,21,23) |

InChI Key |

DFSPOKYYXAOOJE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

- N,N'-bis(4-cyanophenyl)pentanediamide: Demonstrates anti-trypanosomal activity, likely due to its ability to disrupt parasitic membrane integrity .

- N,N'-bis(4-chlorophenyl)pentanediamide : Shows moderate cytotoxicity against human cancer cell lines (e.g., MCF-7, K-562) with IC₅₀ values ranging from 10–50 µM .

Cytotoxicity Trends

- Electron-deficient substituents (e.g., -NO₂, -CF₃): Increase cytotoxicity by enhancing electrophilicity and interaction with cellular targets (e.g., DNA, enzymes) .

- Halogenated derivatives : Chloro and bromo analogs exhibit higher cytotoxicity compared to fluoro derivatives, possibly due to stronger hydrophobic interactions .

Physicochemical Properties

Spectral Data

- ¹H NMR : Fluorine atoms in N,N'-bis(4-fluorophenyl)pentanediamide induce deshielding in aromatic protons, producing distinct splitting patterns (e.g., doublets for para-F substituents) .

- IR Spectroscopy : Strong amide C=O stretches (~1650–1700 cm⁻¹) confirm diamide formation, while C-F vibrations appear near 1200 cm⁻¹ .

Solubility and Stability

- Fluorinated derivatives generally exhibit lower aqueous solubility but improved lipid membrane permeability compared to hydroxyl- or methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.